molecular formula C12H21NS B13248187 (2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine

(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13248187
M. Wt: 211.37 g/mol
InChI Key: QMRPKBKEEWZQSX-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features a thiophene ring attached to an ethylamine group, which is further substituted with an ethylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog without the ethylbutyl substitution.

    Thiophene-2-carboxaldehyde: Lacks the ethylamine group but retains the thiophene ring.

    2-Thiophenemethanol: Contains a hydroxymethyl group instead of an ethylamine group.

Uniqueness

(2-Ethylbutyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the thiophene ring and the ethylbutyl chain, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

2-ethyl-N-(2-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C12H21NS/c1-3-11(4-2)10-13-8-7-12-6-5-9-14-12/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3

InChI Key

QMRPKBKEEWZQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCC1=CC=CS1

Origin of Product

United States

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